5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol It is characterized by the presence of an imidazolidine-2,4-dione core structure substituted with a methyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridine derivative with an imidazolidine-2,4-dione precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit tankyrase enzymes, which play a crucial role in the Wnt signaling pathway . By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cellular processes involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: This compound shares the imidazolidine-2,4-dione core structure but has two methyl groups instead of a pyridin-4-ylmethyl group.
5-Methyl-5-phenylimidazolidine-2,4-dione: Similar to 5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione but with a phenyl group instead of a pyridin-4-ylmethyl group.
Uniqueness
The presence of the pyridin-4-ylmethyl group in this compound imparts unique chemical and biological properties to the compound. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
5-methyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWDVSXVUCNYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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